8-(2-furyl)octanoic Acid

Description

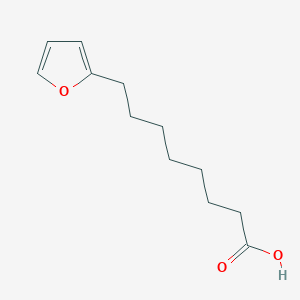

8-(2-Furyl)octanoic acid (FOA) is a fatty acid derivative featuring a furan ring at the terminal position of an octanoic acid backbone. Its synthesis involves fragmentation of hydroperoxydiene precursors, as described in studies on lipid peroxidation products . FOA serves as a precursor for bioactive molecules such as hydroxy butenolide derivatives (e.g., ODFO, 8-(5-oxo-2,5-dihydrofuran-2-yl)octanoic acid), formed via oxidation with sodium chlorite under acidic conditions . These derivatives exhibit pH-dependent stability, transitioning between cyclic and open-chain forms (4-oxo-2(Z)-alkenoic acids) . Analytical characterization of FOA and its derivatives relies on LC-ESI/MS/MS, which reveals isobaric parent ions (m/z 225) and distinct fragmentation patterns (e.g., dominant daughter ions at m/z 109 for KODA vs. m/z 110 for ODFO) .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

8-(furan-2-yl)octanoic acid |

InChI |

InChI=1S/C12H18O3/c13-12(14)9-5-3-1-2-4-7-11-8-6-10-15-11/h6,8,10H,1-5,7,9H2,(H,13,14) |

InChI Key |

SXQRVQKQTIWUKR-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CCCCCCCC(=O)O |

Canonical SMILES |

C1=COC(=C1)CCCCCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Method 1: Reaction of Furan Derivatives with Octanoic Acid

As described in, the compound is synthesized by reacting furfuryl alcohol or other furan derivatives with octanoic acid. This approach typically involves esterification or condensation reactions to link the furan moiety to the fatty acid chain.

Method 2: Acid Chloride Intermediate Formation

A detailed protocol from outlines a multi-step synthesis:

-

Activation of carboxylic acid : Suberic acid reacts with thionyl chloride to form an acid chloride intermediate.

-

Furan coupling : The acid chloride reacts with furan in the presence of catalysts like boron trifluoride etherate under controlled temperatures (30–45°C).

-

Methanol quenching : The reaction is terminated by adding methanol to stabilize the product, followed by purification.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Activation of acid | Thionyl chloride, room temperature | Suberoyl chloride |

| Furan coupling | Furan, boron trifluoride etherate, 30–45°C | Intermediate ester |

| Methanol quenching | Methanol, 0°C | Methyl 8-(2-furyl)octanoate |

This method achieves yields up to 60% under optimized conditions .

Esterification Reactions

The carboxylic acid group in 8-(2-furyl)octanoic acid readily forms esters via nucleophilic acyl substitution. For example, reaction with methanol produces methyl 8-(2-furyl)octanoate, as evidenced by its detection in thermally oxidized lipids .

Mechanism

The reaction involves the carboxylic acid reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid):

| Reactant | Product | Key Data |

|---|---|---|

| This compound | Methyl 8-(2-furyl)octanoate | Molecular formula: |

Oxidation and Degradation Pathways

The compound undergoes degradation under thermal stress, as observed in studies on lipid oxidation. For instance, methyl 8-(2-furyl)-octanoate is formed during the thermoxidation of oleic and linoleic acid methyl esters .

High-Temperature Degradation

At elevated temperatures, β-hydroperoxides of fatty acids undergo scission, producing short-chain furanoid fatty acids like methyl 8-(2-furyl)-octanoate. This suggests that this compound or its derivatives may act as intermediates in lipid oxidation pathways.

| Condition | Process | Product |

|---|---|---|

| Thermoxidation (≥200°C) | β-scission of hydroperoxides | Methyl 8-(2-furyl)-octanoate |

Potential Radical-Mediated Reactions

While not explicitly detailed in the literature, the furan ring’s conjugated system could participate in radical reactions. For example, decarboxylative halogenation mechanisms (as described in ) involve radical intermediates, though direct evidence for this compound’s involvement is lacking.

Comparative Analysis of Structural Analogues

The compound’s uniqueness lies in its furan-octanoic acid hybrid structure. Below is a comparison with related compounds:

| Compound | Structure | Key Features |

|---|---|---|

| This compound | Furan + octanoic acid | Amphiphilic, potential drug carrier |

| 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid | Furan + nonanoic acid + methyl group | Higher antioxidant activity |

| 7,10-Epoxyoctadeca-7,9-dienoic acid | Epoxide + fatty acid | Anti-inflammatory properties |

Comparison with Similar Compounds

Derivatives with Cyclopropane Substituents

DCP-LA (8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid)

- Structure: Replaces FOA’s furyl group with cyclopropane rings, mimicking linoleic acid’s cis-double bonds .

- Activity: A potent, selective activator of protein kinase C-ε (PKC-ε), unlike nonspecific PKC activators like bryostatin . This specificity reduces off-target effects, making it valuable in neurological research .

- Key Difference : Cyclopropane rings enhance metabolic stability compared to FOA’s furan, which is prone to oxidation .

Esters and Functionalized Derivatives

Methyl 8-(2-Furyl)Octanoate

- Structure : Methyl ester of FOA (C₁₃H₂₀O₃) .

- Properties : Higher volatility than FOA, making it suitable for gas chromatography applications. The ester group reduces polarity, altering solubility and bioactivity .

- Synthesis : Derived via esterification of FOA, preserving the furan moiety’s reactivity .

Salcaprozic Acid (8-(2-Hydroxybenzamido)Octanoic Acid)

Oxo- and Phenyl-Substituted Analogs

8-Oxo-8-Phenyloctanoic Acid

- Structure : Substitutes the furyl group with a phenyl ring and introduces a ketone at the 8-position .

- Reactivity : The electron-withdrawing phenyl group increases acidity (pKa ~4.5) compared to FOA (pKa ~5.2) .

- Applications : Investigated in surfactant formulations due to its amphiphilic nature .

8-[(2R,3R)-3-Octyloxiran-2-yl]Octanoic Acid

- Structure : Contains an epoxide (oxirane) ring, enhancing electrophilic reactivity .

- Utility : Serves as a precursor for epoxy fatty acid derivatives in polymer chemistry .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of FOA and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.